molecular formula C12H22ClNS B1446889 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride CAS No. 1864058-84-3

3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride

Cat. No.: B1446889
CAS No.: 1864058-84-3
M. Wt: 247.83 g/mol
InChI Key: JQYSQRWFGLRBLB-UHFFFAOYSA-N
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Description

3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride: is a synthetic compound that belongs to the class of amines It is structurally characterized by the presence of an ethyl group, a methylthiophene ring, and a pentan-1-amine chain

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research:

Industry:

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride typically involves the following steps:

    Formation of the Methylthiophene Ring: The methylthiophene ring can be synthesized through a series of reactions starting from thiophene. Methylation of thiophene can be achieved using methyl iodide in the presence of a base such as sodium hydride.

    Alkylation: The next step involves the alkylation of the methylthiophene ring with an appropriate alkyl halide, such as ethyl bromide, under basic conditions.

    Amination: The final step is the introduction of the amine group. This can be done by reacting the alkylated methylthiophene with an amine precursor, such as pentan-1-amine, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine oxides.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride
  • 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine

Comparison:

  • Structural Differences: The position of the methyl group on the thiophene ring can significantly affect the compound’s reactivity and properties.
  • Unique Properties: 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical behavior and potential applications.

Properties

IUPAC Name

3-ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS.ClH/c1-4-10(5-2)8-11(13)12-9(3)6-7-14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYSQRWFGLRBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=C(C=CS1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride
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Reactant of Route 6
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